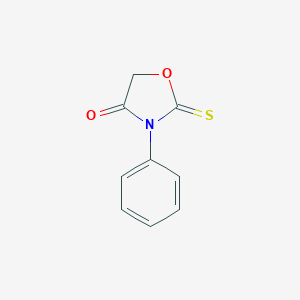
1-Pyridin-2-yltetrahydrothiophenium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyridin-2-yltetrahydrothiophenium is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring and a tetrahydrothiophene ring. This molecule has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 1-Pyridin-2-yltetrahydrothiophenium is not fully understood yet. However, studies have suggested that it can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Apart from its anti-cancer properties, 1-Pyridin-2-yltetrahydrothiophenium has also been studied for its effects on various biochemical and physiological processes. Studies have shown that this compound can modulate the activity of certain ion channels, which can lead to changes in the electrical properties of cells. It has also been suggested that this compound can affect the release of neurotransmitters in the brain, which can have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Pyridin-2-yltetrahydrothiophenium in lab experiments include its ease of synthesis and its potential applications in various fields of scientific research. However, one of the limitations of using this compound is its toxicity, which can pose a risk to researchers working with it.
Direcciones Futuras
There are several future directions for the research on 1-Pyridin-2-yltetrahydrothiophenium. One of the significant areas of research is the development of more efficient synthesis methods that can produce higher yields of the desired compound. Another area of research is the investigation of the compound's potential applications in the treatment of neurological disorders. Additionally, the mechanism of action of this compound needs to be further elucidated to understand its effects on various biochemical and physiological processes.
In conclusion, 1-Pyridin-2-yltetrahydrothiophenium is a promising compound that has potential applications in various fields of scientific research. Its synthesis methods, mechanism of action, and physiological effects have been extensively studied, and there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of 1-Pyridin-2-yltetrahydrothiophenium can be achieved using different methods. One of the widely used methods is the reaction of 2-pyridinylmethyl chloride with sodium tetrahydrothiophenoxide. This reaction leads to the formation of 1-Pyridin-2-yltetrahydrothiophenium chloride, which can be further purified to obtain the desired compound.
Aplicaciones Científicas De Investigación
1-Pyridin-2-yltetrahydrothiophenium has been studied for its potential applications in various fields of scientific research. One of the significant applications is in the field of medicinal chemistry, where it has been investigated for its anti-cancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in them.
Propiedades
Nombre del producto |
1-Pyridin-2-yltetrahydrothiophenium |
|---|---|
Fórmula molecular |
C9H12NS+ |
Peso molecular |
166.27 g/mol |
Nombre IUPAC |
2-(thiolan-1-ium-1-yl)pyridine |
InChI |
InChI=1S/C9H12NS/c1-2-6-10-9(5-1)11-7-3-4-8-11/h1-2,5-6H,3-4,7-8H2/q+1 |
Clave InChI |
JNUOHHGXTGSVRF-UHFFFAOYSA-N |
SMILES |
C1CC[S+](C1)C2=CC=CC=N2 |
SMILES canónico |
C1CC[S+](C1)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)ethyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303257.png)


![[(Z)-[2-[(N-benzoyl-4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]amino] benzoate](/img/structure/B303261.png)

![3-({[2-(3,4-Dimethoxyphenyl)ethyl]imino}methyl)phenol](/img/structure/B303265.png)





![2-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]nicotinic acid](/img/structure/B303278.png)
![4-[(3-Fluorophenyl)acetyl]morpholine](/img/structure/B303279.png)
![spiro(4H-[1,3]benzodioxine-2,4'-[2,5]cyclohexadiene)-1',4-dione](/img/structure/B303280.png)